molecular formula C13H11N3O4 B2821812 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 922017-12-7

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2821812
CAS No.: 922017-12-7
M. Wt: 273.248
InChI Key: QWFMLSVUUYRTIZ-UHFFFAOYSA-N
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Description

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 922073-76-5) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. While specific biological data for this exact compound is not fully established, its core structure provides strong indications of its research potential. The compound features a 7-methoxybenzofuran moiety linked to a 1,3,4-oxadiazole ring, a structural motif frequently associated with potent biological activity. Scientific studies on highly analogous structures, specifically 7-methoxybenzofuran-joined N-phenylacetamides, have demonstrated these hybrids to be exceptionally promising tyrosinase inhibitors . In vitro assays revealed that these structural analogues exhibited superior efficacy compared to standard inhibitors like kojic acid, with one derivative showing an IC50 value of 0.39 ± 1.45 μM . Molecular docking and dynamics simulation studies further confirmed that these potent analogues form stable interactions with both fungal and human tyrosinase enzymes . This suggests that research applications for this compound may primarily focus on investigating melanogenesis and hyperpigmentation disorders. The compound is intended for research purposes as a building block or reference standard in exploratory studies within biochemistry and pharmaceutical development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-7(17)14-13-16-15-12(20-13)10-6-8-4-3-5-9(18-2)11(8)19-10/h3-6H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMLSVUUYRTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of 7-methoxybenzofuran: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Synthesis of 1,3,4-oxadiazole ring: The oxadiazole ring is often synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of benzofuran and oxadiazole: The final step involves coupling the benzofuran derivative with the oxadiazole ring, typically using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the benzofuran ring can undergo oxidation to form hydroxyl derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Hydroxylated benzofuran derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Structural Overview

The compound features a benzofuran moiety and a 1,3,4-oxadiazole ring , which are known for their diverse biological activities. The benzofuran core is associated with anticancer and antimicrobial effects, while the oxadiazole ring enhances the compound's bioactivity and solubility .

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit promising anticancer properties. The mechanisms of action typically involve:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide have shown efficacy in targeting enzymes involved in cancer cell growth.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells through various biochemical pathways .

Antimicrobial Activity

The oxadiazole scaffold is linked to significant antimicrobial properties. Studies demonstrate that compounds with similar structures can effectively combat various bacterial strains. The following table summarizes some relevant findings:

CompoundActivityReference
N-(4-methoxyphenyl)-N′-[1-(3-pyridin-4-yl)-1,2,4]oxadiazolAntimicrobial
Benzofuran derivativesAnticancer

Case Studies and Research Findings

Recent studies have explored the applications of this compound in different contexts:

  • Anticancer Research : A study demonstrated that derivatives of 1,3,4-oxadiazole can inhibit the growth of specific cancer cell lines by disrupting their metabolic pathways.
  • Antimicrobial Studies : Another research project highlighted the effectiveness of benzofuran derivatives against resistant bacterial strains, showcasing their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole ring can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituents on the benzofuran/oxadiazole core and the acetamide side chain. Key examples include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Oxadiazole Substituent Acetamide Substituent Key Biological Activity Reference
Target Compound 7-Methoxybenzofuran-2-yl –NHCOCH3 Not explicitly reported
5d (Bromobenzofuran analog) 5-Bromobenzofuran-2-yl –N-(4-fluorophenyl) Tyrosinase inhibition
Compound III (Triazole-containing) Triazole-linked substituent –N-(4-fluorophenyl) COX-2 inhibition
8t–8w (Indole derivatives) 1H-Indol-3-ylmethyl Varied phenyl groups LOX, α-glucosidase, BChE inhibition
762257-36-3 (Methoxyphenyl analog) 4-Methoxyphenyl –N-(5-methylisoxazol-3-yl) Not explicitly reported

Physicochemical Properties

  • Methoxy vs.
  • Acetamide Side Chains : Fluorophenyl (5d, Compound III) and methylisoxazole (762257-36-3) substituents increase metabolic stability compared to simpler acetamides .

Spectral and Analytical Data

  • NMR : The 7-methoxybenzofuran proton resonates at δ 6.8–7.2 ppm (aromatic), with a methoxy singlet at δ 3.8–4.0 ppm. In contrast, 5d’s bromine causes deshielding (δ 7.5–8.0 ppm) .
  • IR : Oxadiazole C=N stretches (~1600 cm⁻¹) and acetamide N–H bends (~3300 cm⁻¹) are consistent across analogs .

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that incorporates a benzofuran moiety and an oxadiazole ring. This unique structural combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features:

  • Benzofuran moiety : Known for various biological activities including anticancer and antimicrobial effects.
  • Oxadiazole ring : A five-membered heterocyclic structure that enhances the compound's bioactivity and solubility.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole, including this compound, have shown promising anticancer properties. These compounds often target various enzymes associated with cancer cell proliferation:

  • Mechanisms of Action :
    • Inhibition of thymidylate synthase and HDAC (Histone Deacetylases).
    • Interference with telomerase activity, crucial for cancer cell immortality.
    • Targeting topoisomerase II and thymidine phosphorylase to disrupt DNA replication and repair processes .

Antimicrobial Activity

The oxadiazole scaffold has been linked to antimicrobial properties. Studies have shown that compounds with similar structures can exhibit activity against various bacterial strains:

CompoundActivityReference
N-(4-methoxyphenyl)-N′-[1-(3-pyridin-4-yl)-1,2,4]oxadiazolAntimicrobial
Benzofuran derivativesAnticancer

Case Studies

  • Tyrosinase Inhibition : A study synthesized several benzofuran-oxadiazole derivatives and assessed their tyrosinase inhibition activity. One derivative displayed an IC50 value of 11 µM, surpassing the standard ascorbic acid (IC50 = 11.5 µM), indicating strong potential for skin-related applications .
  • Antimicrobial Screening : Compounds containing the oxadiazole ring were screened against Bacillus subtilis and Candida albicans, showing varying degrees of efficacy. Some compounds demonstrated significant inhibition comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Oxadiazole Ring : Contributes to the binding affinity with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : The synthesis of oxadiazole-acetamide derivatives typically involves multi-step reactions. For example, cyclocondensation of carbohydrazides with substituted carboxylic acids under reflux in acidic conditions (e.g., POCl₃) is a common approach to form the oxadiazole core . Subsequent coupling with acetamide derivatives via nucleophilic substitution or amidation requires catalysts like DCC/DMAP or bases such as triethylamine. Purity optimization involves recrystallization from solvents like ethanol or dimethylformamide and chromatographic purification (silica gel, ethyl acetate/hexane eluent) . Monitoring reaction progress via TLC and characterizing intermediates via FTIR and ¹H-NMR ensures stepwise fidelity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-O-C vibrations in oxadiazole at ~1250 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirms substitution patterns (e.g., methoxybenzofuran protons at δ 3.8–4.0 ppm, oxadiazole ring protons as singlet near δ 8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peak matching the molecular formula) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assay (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : Spectrophotometric assays for lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition, comparing % inhibition at fixed concentrations .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and interaction of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic regions (e.g., oxadiazole N-atoms as electron-deficient sites for target binding) .
  • HOMO-LUMO Gap : Predicts charge transfer interactions; a narrow gap (<3 eV) suggests higher reactivity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2 or bacterial DNA gyrase) using crystal structures from the PDB .

Q. What strategies resolve contradictions in reported biological activities of oxadiazole-acetamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. bromo groups) and correlate with bioactivity trends. For instance, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antimicrobial potency but reduce solubility .
  • Meta-Analysis of Published Data : Compare assay conditions (e.g., bacterial strain variability, solvent effects) to identify confounding factors. For example, discrepancies in MIC values may arise from differences in inoculum size or solvent polarity .

Q. How does the electronic nature of substituents affect the compound’s mechanism of action?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the oxadiazole ring, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., LOX inhibition) .
  • Electron-Withdrawing Groups (e.g., -Br) : Stabilize charge-transfer complexes with DNA or membrane proteins, improving anticancer activity but potentially increasing cytotoxicity .
  • Quantitative SAR (QSAR) : Use Hammett constants (σ) or Hansch parameters to model substituent effects on logP and bioactivity .

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